4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide
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Overview
Description
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide is a synthetic organic compound that features a morpholine ring substituted with a 3-fluorophenyl group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and morpholine.
Formation of the Butanamide Moiety: The final step involves the acylation of the morpholine derivative with 4-oxobutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholine ring provides structural stability. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Phenylmethyl)morpholin-4-yl]-4-oxobutanamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide: The fluorine atom is positioned differently, potentially altering its pharmacological profile.
Uniqueness
The presence of the 3-fluorophenyl group in 4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide distinguishes it from other similar compounds. This structural feature can significantly influence its chemical reactivity, binding affinity, and overall biological activity, making it a unique candidate for further research and development.
Properties
IUPAC Name |
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-3-1-2-11(8-12)9-13-10-18(6-7-21-13)15(20)5-4-14(17)19/h1-3,8,13H,4-7,9-10H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRMTQSWFSGNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)N)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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